N4,3',5'-Tribenzoyl,2'-deoxy-2'beta-fluoro-2'C-alpha-methyl Cytidine
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Overview
Description
N4,3’,5’-Tribenzoyl,2’-deoxy-2’beta-fluoro-2’C-alpha-methyl Cytidine is a synthetic nucleoside analog. It is an impurity of Sofosbuvir, a prodrug metabolized to the active antiviral agent 2’-deoxy-2’-alpha-fluoro-beta-C-methyluridine-5’-monophosphate. Sofosbuvir is currently being investigated in phase 3 clinical trials for the treatment of hepatitis C.
Preparation Methods
The synthesis of N4,3’,5’-Tribenzoyl,2’-deoxy-2’beta-fluoro-2’C-alpha-methyl Cytidine involves multiple steps, including the protection of hydroxyl groups, fluorination, and benzoylation. The reaction conditions typically involve the use of reagents such as benzoyl chloride, fluorinating agents, and protecting groups like silyl ethers. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
N4,3’,5’-Tribenzoyl,2’-deoxy-2’beta-fluoro-2’C-alpha-methyl Cytidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include nucleophiles like sodium azide or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N4,3’,5’-Tribenzoyl,2’-deoxy-2’beta-fluoro-2’C-alpha-methyl Cytidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of other nucleoside analogs.
Biology: It serves as a tool for studying the mechanisms of nucleoside metabolism and antiviral activity.
Medicine: As an impurity of Sofosbuvir, it is relevant in the development and quality control of antiviral drugs.
Industry: It is used in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of N4,3’,5’-Tribenzoyl,2’-deoxy-2’beta-fluoro-2’C-alpha-methyl Cytidine involves its conversion to the active metabolite 2’-deoxy-2’-alpha-fluoro-beta-C-methyluridine-5’-monophosphate. This metabolite inhibits the hepatitis C virus NS5B polymerase, preventing viral replication. The molecular targets and pathways involved include the incorporation of the active metabolite into the viral RNA, leading to chain termination.
Comparison with Similar Compounds
N4,3’,5’-Tribenzoyl,2’-deoxy-2’beta-fluoro-2’C-alpha-methyl Cytidine can be compared with other nucleoside analogs such as:
2’-deoxy-2’-alpha-fluoro-beta-C-methyluridine: The active metabolite of Sofosbuvir.
2’-deoxy-2’-beta-fluoro-2’C-methyl Cytidine: A related compound with similar antiviral properties.
2’-deoxy-2’-beta-fluoro-2’C-methyluridine: Another nucleoside analog with antiviral activity. The uniqueness of N4,3’,5’-Tribenzoyl,2’-deoxy-2’beta-fluoro-2’C-alpha-methyl Cytidine lies in its specific structure and its role as an impurity in the synthesis of Sofosbuvir.
Properties
Molecular Formula |
C31H26FN3O7 |
---|---|
Molecular Weight |
571.6 g/mol |
IUPAC Name |
[(2R,4R,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C31H26FN3O7/c1-31(32)25(42-28(38)22-15-9-4-10-16-22)23(19-40-27(37)21-13-7-3-8-14-21)41-29(31)35-18-17-24(34-30(35)39)33-26(36)20-11-5-2-6-12-20/h2-18,23,25,29H,19H2,1H3,(H,33,34,36,39)/t23-,25?,29-,31-/m1/s1 |
InChI Key |
MXEQSUUFNWPUJH-YHBPSVDSSA-N |
Isomeric SMILES |
C[C@@]1([C@@H](O[C@@H](C1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)N4C=CC(=NC4=O)NC(=O)C5=CC=CC=C5)F |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)F |
Origin of Product |
United States |
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